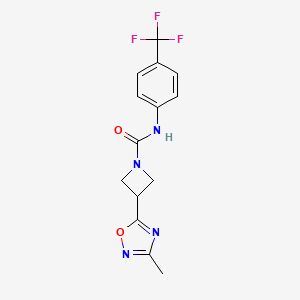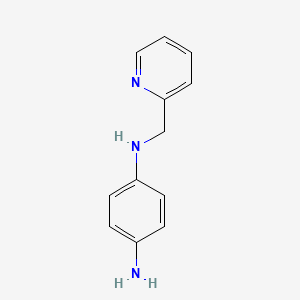
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that is used in scientific research for its potential therapeutic effects. It belongs to the class of azetidine compounds and has been studied extensively for its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Synthesis and Biological Evaluation
Researchers have synthesized various analogues and derivatives of this compound, exploring their potential as antimicrobial, antitubercular, and anticancer agents. For instance, a study by Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azetidinone analogues, evaluating their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds showed promising antibacterial and antituberculosis activities, highlighting the chemical's role in designing novel therapeutic agents (Chandrashekaraiah, M., Lingappa, Mallesha, Gowda, Vathsala Deepu Channe, & Bhadregowda, D. G., 2014).
Anticancer Potential
Another study focused on the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, examining their anti-angiogenic and DNA cleavage activities. These novel piperidine analogues effectively inhibited blood vessel formation in vivo and showed differential DNA binding/cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa, Vinaya, Chandrashekara, G. K., Rekha, N. D., Shivaramu, Prasanna D., & Palle, Komaraiah, 2017).
Metabolic Studies
Flumatinib, a notable antineoplastic tyrosine kinase inhibitor related to this chemical structure, has been studied for its metabolism in chronic myelogenous leukemia patients. This study identified the main metabolic pathways of flumatinib, providing insights into the drug's pharmacokinetics and highlighting the importance of understanding the metabolic profiles of such compounds for their effective therapeutic application (Gong, Aishen, Chen, Xiaoyan, Deng, P., & Zhong, D., 2010).
特性
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3S/c1-11-8-13(17)2-3-15(11)24(22,23)20-9-14(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12,14H,4-7,9-10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHKSZNXQFUVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

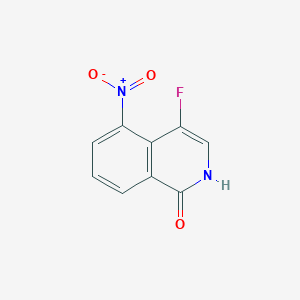
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)
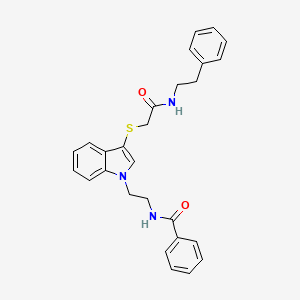
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)
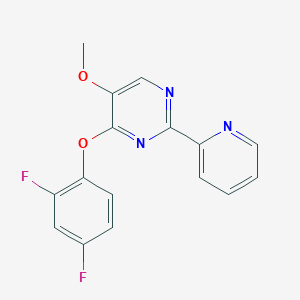
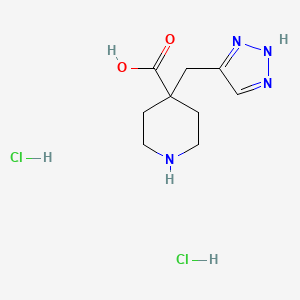
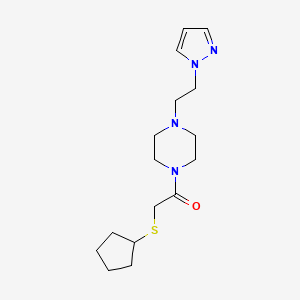
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)
